molecular formula C10H14N2O2 B2774373 N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide CAS No. 2411309-20-9

N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide

Cat. No. B2774373
CAS RN: 2411309-20-9
M. Wt: 194.234
InChI Key: IVWTWNROBZNSLS-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to a class of compounds known as adenosine agonists, which have been shown to have a wide range of physiological effects.

Mechanism of Action

N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide acts as an adenosine agonist, binding to adenosine receptors and activating a cascade of intracellular signaling pathways. Specifically, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide binds to the A1 adenosine receptor subtype, which is primarily expressed in the heart and brain. Activation of the A1 receptor leads to a decrease in heart rate and blood pressure, as well as an increase in coronary blood flow.
Biochemical and Physiological Effects:
In addition to its cardiovascular effects, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as neuroprotective effects in animal models of stroke and traumatic brain injury. N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has several advantages for use in lab experiments. It is a highly selective adenosine agonist, meaning that it specifically activates the A1 receptor subtype without affecting other adenosine receptor subtypes. This makes it a useful tool for studying the physiological effects of A1 receptor activation. However, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has some limitations as well. It has a relatively short half-life in vivo, meaning that its effects are transient and may require frequent dosing. Additionally, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has poor water solubility, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other disease states, such as cancer and neurodegenerative diseases. Finally, there is a need for further studies to elucidate the precise mechanisms of action of N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide and its downstream effects on cellular signaling pathways.

Synthesis Methods

N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of cyclobutanone with malononitrile, followed by the addition of ethyl acetoacetate and the subsequent hydrolysis of the resulting intermediate. The final step involves the reaction of the resulting compound with hydroxylamine to yield N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular medicine. It has been shown to have potent antiplatelet and vasodilatory effects, making it a potential candidate for the treatment of conditions such as hypertension, angina, and stroke.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(14)12(6-7-13)10(8-11)4-3-5-10/h2,13H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWTWNROBZNSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCO)C1(CCC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide

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